molecular formula C22H13BrClFN2O3 B2647508 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-60-4

3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2647508
CAS No.: 862977-60-4
M. Wt: 487.71
InChI Key: PFVPXGKCTDADMG-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core substituted with halogenated benzamido and aryl amide groups. The structure includes a 5-bromo-2-chlorobenzamido moiety at position 3 of the benzofuran ring and an N-(2-fluorophenyl)carboxamide group at position 2. Structural analogs (discussed below) suggest a focus on optimizing halogen placement and substituent effects for enhanced stability or activity .

Properties

IUPAC Name

3-[(5-bromo-2-chlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClFN2O3/c23-12-9-10-15(24)14(11-12)21(28)27-19-13-5-1-4-8-18(13)30-20(19)22(29)26-17-7-3-2-6-16(17)25/h1-11H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVPXGKCTDADMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the amide and carboxamide groups. Common reagents used in these reactions include brominating agents, chlorinating agents, and fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Ethyl 6-(4-Bromo-3-chlorobenzamido)-5-cyclopropyl-2-(4-fluorophenyl)benzofuran-3-carboxylate

Structural Differences :

  • Core Modifications : A cyclopropyl group at position 5 of the benzofuran ring replaces the hydrogen in the target compound.
  • Functional Groups : An ethyl ester (position 3) instead of a carboxamide group.
  • Halogen Substitution : The benzamido group has 4-bromo-3-chloro substitution vs. 5-bromo-2-chloro in the target compound.
    Implications :
  • The ethyl ester could increase lipophilicity, affecting membrane permeability compared to the carboxamide .

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Structural Differences :

  • Substituents : A 3-methyl group on the benzofuran core and a sulfone-containing tetrahydrothiophene amide side chain.
  • Halogenation : 5-chloro substitution on the benzofuran vs. 5-bromo-2-chloro in the target compound.
    Implications :
  • The 3-methyl group may alter electronic properties, affecting binding affinity to targets .

5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Structural Differences :

  • Heterocyclic Side Chain : An oxadiazole ring replaces the fluorophenyl group.
  • Halogenation : 5-fluoro substitution on the benzofuran.
    Implications :
  • The oxadiazole group may engage in hydrogen bonding or π-π interactions, influencing target selectivity.
  • Reduced halogen bulk (fluoro vs. bromo/chloro) could decrease steric hindrance .

Data Table: Structural and Functional Comparison

Compound Name Core Substituents Halogenation Side Chain Features Potential Impact on Properties
Target Compound None 5-Bromo-2-chloro N-(2-fluorophenyl) carboxamide Balanced lipophilicity, moderate stability
Ethyl 6-(4-Bromo-3-chlorobenzamido)... 5-Cyclopropyl 4-Bromo-3-chloro Ethyl ester Increased lipophilicity, metabolic lability
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-... 3-Methyl 5-Chloro Sulfone, 3-fluorobenzyl Enhanced solubility, possible CYP inhibition
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-... 3-Methyl 5-Fluoro Oxadiazole ring Improved target engagement, reduced steric bulk

Research Findings and Trends

  • Halogen Effects : Bromo and chloro substituents (as in the target compound) are associated with enhanced binding to hydrophobic pockets in enzymes, while fluoro substituents (e.g., ) may improve bioavailability due to smaller size .
  • Side Chain Diversity : Amide vs. ester vs. sulfone groups significantly alter pharmacokinetic profiles. For example, sulfone-containing analogs () show higher solubility but may face faster renal clearance.
  • Synthetic Strategies : The synthesis of such compounds often employs coupling reactions (e.g., amide bond formation) and halogenation steps, as seen in .

Biological Activity

The compound 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic derivative belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H14BrClFNO2C_{18}H_{14}BrClFNO_2. The structural features include a benzofuran core, which is often associated with various pharmacological activities. The presence of halogen substituents (bromo and chloro) and a fluorophenyl group may enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide have shown promising results against various cancer cell lines.

  • In Vitro Studies :
    • The compound was evaluated using the MTT assay against A-549 (lung cancer) and HeLa (cervical cancer) cell lines. Results indicated significant cytotoxicity with calculated IC50 values suggesting potent inhibitory effects on cell viability .
    • Morphological changes in treated cells were observed, indicating apoptosis as a mechanism of action.
  • Molecular Docking Studies :
    • Molecular docking studies suggested that the compound effectively binds to key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), supporting its potential as an anticancer agent .

Study 1: Anticancer Efficacy

In a study published in 2022, researchers synthesized several benzofuran derivatives and tested their anticancer activity. Among them, compounds with similar structural features to 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide exhibited enhanced activity against A-549 and HeLa cell lines, with some derivatives showing IC50 values below 10 µM .

Study 2: Structure-Activity Relationship (SAR)

A review focusing on benzofuran derivatives emphasized the importance of halogen substitutions in enhancing biological activity. The presence of bromine and chlorine atoms was noted to improve binding affinity to target proteins, which may explain the observed potency of compounds like 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide .

Data Summary Table

Property/ActivityFindings
Molecular Formula C18H14BrClFNO2
IC50 (A-549) <10 µM
IC50 (HeLa) <10 µM
Mechanism Apoptosis induction
Target Proteins ERK2, FGFR2
Antimicrobial Activity Promising against various strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-bromo-2-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzofuran core followed by sequential coupling of halogenated benzamide and fluorophenyl groups. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions to minimize side reactions .
  • Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) to isolate intermediates. Final product purity can be confirmed via HPLC (>95%) .
  • Reaction optimization : Microwave-assisted synthesis may reduce reaction time and improve yield compared to traditional reflux methods .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165–170 ppm). The 2-fluorophenyl group shows distinct splitting patterns due to 19F^{19}F-1H^1H coupling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+^+ at m/z 515.96 (calculated for C23 _{23}H14 _{14}BrClFN2 _2O3 _3) .
  • IR Spectroscopy : Look for amide C=O stretching (~1680 cm1 ^{-1}) and benzofuran C-O-C vibrations (~1250 cm1 ^{-1}) .

Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers. Validate solvent compatibility with controls .
  • Structural modifications : Introduce hydrophilic groups (e.g., -OH or -COOH) at non-critical positions to enhance solubility without altering bioactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs with Cl/Br replaced by F or I and test against target proteins (e.g., kinases or GPCRs). For example, bromine enhances electron-withdrawing effects, potentially increasing binding affinity to hydrophobic pockets .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions between halogen substituents and binding-site residues (e.g., π-π stacking with Phe residues) .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal assays : Validate anticancer activity using both cell viability (MTT) and apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
  • Metabolic stability checks : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can the mechanism of action be elucidated for this compound in complex biological systems?

  • Methodological Answer :

  • Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify interacting proteins .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to map signaling pathways affected by treatment (e.g., MAPK/ERK or PI3K/Akt) .

Q. What methodologies assess the compound’s pharmacokinetic (ADME) properties in preclinical models?

  • Methodological Answer :

  • Absorption : Caco-2 cell monolayer assays predict intestinal permeability .
  • Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
  • In vivo PK : Administer intravenously/orally to rodents and measure plasma half-life (t1/2_{1/2}) and bioavailability (F%) .

Q. How can toxicity profiles be systematically evaluated during lead optimization?

  • Methodological Answer :

  • In vitro toxicity : Test mitochondrial toxicity (Seahorse assay) and genotoxicity (Ames test) .
  • In vivo safety : Conduct acute toxicity studies in rodents (OECD 423) to determine LD50_{50} and organ-specific histopathology .

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